Cas no 478259-52-8 (N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide)

N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide is a specialized pyrrole-based carboxamide derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a butan-2-yl substituent on the amide nitrogen and a propanoyl group at the 4-position of the pyrrole ring, offering distinct reactivity for further functionalization. The compound’s unique scaffold may serve as an intermediate in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined molecular framework allows for precise structural modifications, making it a valuable candidate for exploratory research in pharmaceutical and agrochemical applications. The compound’s stability and synthetic accessibility further enhance its utility in method development and mechanistic studies.
N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide structure
478259-52-8 structure
Product Name:N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide
CAS No:478259-52-8
MF:
MW:
CID:4653973
Update Time:2025-10-30

N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(SEC-BUTYL)-4-PROPIONYL-1H-PYRROLE-2-CARBOXAMIDE
    • N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide

N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide Pricemore >>

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N-(Butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide
478259-52-8 90%
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A2B Chem LLC
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AI76483-10mg
N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide
478259-52-8 >90%
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A2B Chem LLC
AI76483-500mg
N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide
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A2B Chem LLC
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Additional information on N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide

Introduction to N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide (CAS No. 478259-52-8)

N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This organic molecule, characterized by a pyrrole core and aliphatic side chains, represents a promising candidate for further exploration in drug discovery and medicinal chemistry.

The compound's molecular structure, featuring a butan-2-yl group and a propanoyl moiety, contributes to its complex reactivity and interaction capabilities with biological targets. The 1H-pyrrole-2-carboxamide moiety, in particular, is known for its ability to form hydrogen bonds and participate in various biochemical pathways, making it a valuable scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such compounds with greater accuracy. Studies have shown that the N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide scaffold can be modified to enhance its solubility, bioavailability, and target specificity. These findings are particularly relevant in the context of developing treatments for neurological disorders, where precise targeting of neural receptors is crucial.

In the realm of medicinal chemistry, the synthesis of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide has been optimized using state-of-the-art synthetic methodologies. Techniques such as multi-step organic synthesis, catalytic hydrogenation, and protecting group strategies have been employed to achieve high yields and purity. The compound's stability under various conditions has also been thoroughly evaluated, ensuring its suitability for both laboratory research and potential clinical applications.

One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. Preliminary studies have suggested that it may interact with enzymes involved in inflammation and oxidative stress pathways, which are implicated in various chronic diseases. The pyrrole core of the molecule is particularly noteworthy, as it has been identified as a key pharmacophore in several bioactive natural products. By leveraging this structural motif, researchers aim to develop inhibitors or activators that can fine-tune these critical biological processes.

The pharmacological profile of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide is still under active investigation. However, early data indicate that it exhibits promising properties such as low toxicity and high selectivity. These characteristics are essential for any potential therapeutic agent, as they minimize side effects and enhance patient compliance. Further preclinical studies are underway to elucidate its mechanism of action and assess its efficacy in animal models.

Another area of interest is the compound's potential application in combination therapies. The ability to design molecules that can synergize with existing drugs could lead to more effective treatment regimens for complex diseases. The aliphatic side chains present in N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide provide a versatile platform for chemical modifications that could enhance its compatibility with other therapeutic agents.

The synthesis and characterization of this compound have also contributed to the broader understanding of heterocyclic chemistry. Researchers are exploring ways to expand the utility of pyrrole derivatives by incorporating different functional groups and exploring novel synthetic routes. These efforts not only advance the field of organic chemistry but also pave the way for discovering new drugs with improved properties.

As computational methods continue to evolve, the design and optimization of such compounds are becoming increasingly efficient. Virtual screening techniques allow researchers to rapidly identify promising candidates based on their predicted interactions with biological targets. This approach has significantly reduced the time and resources required for drug discovery, making it possible to explore more complex molecular architectures like N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide.

In conclusion, N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide (CAS No. 478259-52-8) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features, combined with promising preliminary results, make it a valuable candidate for further research. As our understanding of its biological activities and synthetic possibilities continues to grow, this compound holds great potential for contributing to the development of novel therapeutic agents that could address unmet medical needs.

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